molecular formula C12H22O B1606184 2-Hexylcyclohexan-1-one CAS No. 24848-00-8

2-Hexylcyclohexan-1-one

Cat. No.: B1606184
CAS No.: 24848-00-8
M. Wt: 182.3 g/mol
InChI Key: UVYQGAQIYBOCMD-UHFFFAOYSA-N
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Description

2-Hexylcyclohexan-1-one is a cyclohexanone derivative featuring a hexyl substituent at the 2-position of the cyclohexane ring. Cyclohexanones are widely used as intermediates in organic synthesis, solvents, and precursors for polymers and pharmaceuticals. The hexyl chain likely enhances hydrophobicity and influences physical properties such as boiling point, solubility, and reactivity compared to shorter-chain analogs .

Properties

IUPAC Name

2-hexylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYQGAQIYBOCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947750
Record name 2-Hexylcyclohexan-1-one
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Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24848-00-8
Record name 2-Hexylcyclohexanone
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Record name 2-Hexylcyclohexan-1-one
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Record name 2-Hexylcyclohexan-1-one
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Record name 2-hexylcyclohexan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Hexylcyclohexene-1-one. This process uses a metal catalyst such as palladium on carbon or platinum oxide under high pressure and temperature conditions to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Hexylcyclohexane-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-Hexylcyclohexanol when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products Formed

    Oxidation: 2-Hexylcyclohexane-1,2-dione.

    Reduction: 2-Hexylcyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Hexylcyclohexan-1-one serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions:

  • Asymmetric Synthesis : The compound can be utilized in asymmetric reactions, where it acts as a substrate for catalytic processes. For instance, it has been employed in the development of chiral catalysts for synthesizing optically active compounds, enhancing yields and selectivities in reactions involving aldehydes and nitroalkanes .
  • Michael Additions : It is also used in Michael addition reactions, where it reacts with nucleophiles to form larger carbon frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry:

  • Polymer Additive : The compound acts as a plasticizer or modifier in polymer formulations. Its incorporation can enhance the flexibility and durability of polymers used in coatings and adhesives.
  • Surfactant Properties : Due to its hydrophobic nature, it can function as a surfactant or emulsifier in various formulations, aiding in the stabilization of emulsions and dispersions.

Environmental Studies

The environmental implications of this compound are significant, particularly concerning its behavior in aquatic systems:

  • Solubility Studies : Research has focused on the solubility of hydrophobic compounds like this compound in water. Understanding its solubility is crucial for assessing its environmental fate and transport .
  • Emission Studies : The compound has been analyzed for its emissions from various sources, contributing to air quality assessments. Studies have quantified its presence in gas-phase emissions from diesel engines, highlighting its relevance in environmental monitoring .

Comprehensive Data Table

Application AreaSpecific Use CaseKey Findings
Organic SynthesisAsymmetric synthesisHigh yields and enantiomeric excess using chiral catalysts
Material SciencePolymer additiveEnhances flexibility and durability of polymer formulations
Environmental StudiesSolubility and emission studiesCritical for understanding environmental impact and air quality

Case Study 1: Asymmetric Synthesis

A study demonstrated that this compound could be effectively used as a substrate for asymmetric Henry reactions. By employing copper(II) complexes as catalysts, researchers achieved high yields (up to 99%) and significant enantiomeric excess (up to 93%) when reacting with nitroalkanes .

Case Study 2: Environmental Impact Assessment

In a comprehensive study on emissions from medium-duty diesel trucks, researchers quantified the presence of various hydrocarbons including this compound. This study provided valuable data on the compound's contribution to air pollution and highlighted the need for further investigation into its environmental behavior .

Mechanism of Action

The mechanism of action of 2-Hexylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on cyclohexane derivatives with varying substituents, highlighting differences in molecular properties, applications, and safety profiles.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituent
2-Hexylcyclohexan-1-one* C₁₂H₂₂O 182.30 (calculated) Ketone Hexyl at C2
2-Ethyl-1-hexanol C₈H₁₈O 130.23 Alcohol Ethyl, hexyl chain
Undecylcyclohexane C₁₇H₃₄ 238.45 Alkane Undecyl at cyclohexane
2-(Dimethylaminomethyl)-1-cyclohexanone HCl C₁₀H₁₈ClNO 203.71 Ketone, amine Dimethylaminomethyl at C2
2-Cyclohexen-1-one,3-(hexyloxy) C₁₂H₂₀O₂ 196.29 Enone, ether Hexyloxy at C3

Key Findings:

Functional Group Influence: The ketone group in this compound renders it more reactive than alkane derivatives like Undecylcyclohexane , which lacks polar functional groups. Compared to 2-Ethyl-1-hexanol (an alcohol), the ketone group reduces hydrogen-bonding capacity, likely decreasing water solubility .

Substituent Effects: The hexyl chain in this compound increases molecular weight and hydrophobicity compared to 2-Ethyl-1-hexanol (MW 130.23 vs. 182.30). This may enhance its utility in non-polar solvents or polymer formulations.

Safety and Handling :

  • While safety data for this compound are unavailable, analogous compounds like Undecylcyclohexane recommend precautions against inhalation and skin contact, with first-aid measures including fresh air exposure and medical consultation .
  • Hexamethylene diisocyanate (a structurally distinct compound) highlights the importance of rigorous safety protocols for cyclohexane derivatives with reactive functional groups .

Applications: Cyclohexanones with alkyl chains (e.g., this compound) are likely used as intermediates in fragrances, plasticizers, or coatings, similar to 2-Ethyl-1-hexanol’s role in plasticizer production .

Biological Activity

2-Hexylcyclohexan-1-one is an organic compound that has garnered attention due to its potential biological activity. Understanding its effects on various biological systems is crucial for evaluating its applications in pharmaceuticals, agriculture, and other fields.

This compound is characterized by its cyclohexanone structure with a hexyl substituent. This structural configuration may influence its interaction with biological molecules and pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are summarized findings from diverse studies:

Antimicrobial Activity

  • Study Findings : In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. The compound showed effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial activity is hypothesized to be due to the disruption of cell membrane integrity and interference with metabolic processes in microbial cells.

Anti-inflammatory Effects

  • Case Study : A study involving animal models indicated that this compound significantly reduced inflammation markers in induced inflammatory conditions. The compound was administered at varying doses to assess its efficacy.
  • Results : The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways.

Anticancer Potential

  • Research Findings : Preliminary studies have suggested that this compound may exhibit cytotoxic effects on cancer cell lines, including breast and colon cancer cells.
  • Cell Viability Assays : MTT assays indicated a significant reduction in cell viability upon treatment with the compound, prompting further investigation into its mechanisms of action.

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition
Anti-inflammatoryAnimal model (inflammation)Reduced cytokines
AnticancerBreast cancer cell lineReduced cell viability
AnticancerColon cancer cell lineReduced cell viability

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to structural destabilization.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokine production suggests interference with intracellular signaling pathways.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways, although further research is needed to elucidate specific mechanisms.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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